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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-nitropyridine

CAS No.: 1258544-91-0

Cat. No.: B596307 Get Quote

Strategic Overview & Retrosynthetic Logic
The target molecule, 3-Bromo-5-fluoro-2-nitropyridine, represents a "privileged scaffold" in

medicinal chemistry, particularly for the development of kinase inhibitors and oncology

therapeutics.[1] The dense functionalization (nitro, bromo, fluoro) on the pyridine ring creates a

versatile electrophile for subsequent

(Nucleophilic Aromatic Substitution) or Suzuki-Miyaura coupling reactions.[1]

However, the synthesis poses two distinct process challenges:

Regiocontrol: Ensuring the bromine atom installs at C3 and the nitro group at C2 without

over-halogenation or isomerization.

Process Safety: The introduction of the nitro group onto an electron-deficient pyridine ring

often requires forcing conditions or hazardous oxidants, presenting significant thermal

runaway risks at scale (>100g).[1]

Selected Synthetic Route
To maximize regioselectivity and yield, we reject the direct nitration of 3-bromo-5-fluoropyridine

(which yields poor selectivity) in favor of a functional group interconversion strategy starting

from the commercially available 2-amino-5-fluoropyridine.[1]
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Pathway:

Regioselective Bromination: 2-Amino-5-fluoropyridine

2-Amino-3-bromo-5-fluoropyridine.[1]

Oxidative Nitration: 2-Amino-3-bromo-5-fluoropyridine

3-Bromo-5-fluoro-2-nitropyridine.[1]

Visual Workflow & Logic
The following diagram illustrates the critical process flow and safety decision gates.
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Caption: Figure 1. Process flow for the synthesis of 3-Bromo-5-fluoro-2-nitropyridine
highlighting the critical safety gate during the oxidation step.

Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Install bromine at C3 using the ortho-directing power of the amine, avoiding the

C4/C6 positions.[1]

Reagents:

2-Amino-5-fluoropyridine (1.0 equiv)[1]

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

Acetonitrile (MeCN) (10 vol)[1]

Equipment: Jacketed reactor with overhead stirrer, internal temperature probe.[1]

Protocol:

Charge: Load 2-Amino-5-fluoropyridine and MeCN into the reactor. Stir until fully dissolved.

Cool: Adjust jacket temperature to 0°C. Ensure internal mass is < 5°C.

Addition: Add NBS portion-wise over 60 minutes.

Why? NBS is exothermic upon dissolution and reaction.[1] Portion-wise addition prevents

localized hot spots that promote over-bromination (dibromo species).[1]

Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours.

IPC (In-Process Control): Analyze by HPLC. Target: Starting material < 1.0%.

Workup:

Concentrate the reaction mixture under reduced pressure to remove MeCN.[1]
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Resuspend residue in Water (10 vol) and Ethyl Acetate (10 vol).[1]

Separate phases.[1][2][3] Wash organic layer with 5% Na2S2O3 (to remove residual

bromine) and Brine.[1]

Dry over Na2SO4, filter, and concentrate.[1][2]

Purification: Recrystallize from Heptane/EtOAc if purity < 95%.

Step 2: Oxidation of Amine to Nitro (Critical Safety Step)
Objective: Convert the amino group to a nitro group using in situ generated Caro’s Acid

(peroxymonosulfuric acid).[1]

Reagents:

2-Amino-3-bromo-5-fluoropyridine (1.0 equiv)[1]

Sulfuric Acid (H2SO4, conc.)[1] (5.0 vol)[1]

Hydrogen Peroxide (H2O2, 30% or 50% aq) (4-6 equiv)[1]

Safety Hazard: This reaction involves mixing strong acid with peroxide, generating high heat

and oxygen gas.[1] Calorimetry validation is mandatory before scaling >10g.

Protocol:

Solubilization: Charge conc. H2SO4 into the reactor. Cool to 0°C.[1][4]

Substrate Addition: Add 2-Amino-3-bromo-5-fluoropyridine portion-wise.

Note: The amine will form a sulfate salt, generating heat.[1] Maintain T < 20°C.

Oxidant Addition (The Danger Zone):

Add H2O2 dropwise via a pressure-equalizing funnel or dosing pump.[1]

CRITICAL LIMIT: Maintain internal temperature strictly < 20°C.
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Mechanism:[1][3][4][5][6][7] H2O2 + H2SO4

H2SO5 (Caro's Acid) + H2O.[1] This is the active oxidant.[1]

Reaction: After addition, allow the mixture to warm slowly to Room Temperature (RT).

Optimization: Some protocols require gentle heating to 40°C to push conversion, but this

increases runaway risk.[1] Monitor gas evolution (O2) closely.[1][2]

Quench (High Exotherm):

Prepare a separate vessel with Crushed Ice (20 wt equiv).

Slowly pour the reaction mixture onto the ice with vigorous stirring. Do NOT add water to

the acid.[1]

Neutralization:

Adjust pH to ~4–5 using NH4OH (conc.) or solid Na2CO3.[1]

Caution: Massive CO2 evolution if Carbonate is used.[1] NH4OH is preferred for scale but

requires ventilation.[1]

Extraction: Extract the product (which precipitates as a solid or oil) into Dichloromethane

(DCM).[1][3]

Isolation: Dry (MgSO4), filter, and concentrate. The product is typically a yellow/orange solid.

[1]

Key Process Parameters (KPP) & Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://www.chemicalbook.com/synthesis/3-amino-5-fluoropyridine.htm
https://eureka.patsnap.com/patent-CN107162963A
https://www.medchemexpress.com/2-amino-3-bromo-5-fluoropyridine.html
https://patents.google.com/patent/CN111777549A/en
https://pubs.acs.org/doi/10.1021/acs.joc.1c02543
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://www.chemicalbook.com/synthesis/2-bromo-5-fluoro-3-nitropyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://www.chemicalbook.com/synthesis/3-amino-5-fluoropyridine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-fluoro-2-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Scientific Rationale

NBS Stoichiometry 1.05 – 1.10 equiv

Excess leads to 3,4-dibromo

impurities which are difficult to

separate.[1]

H2O2 Addition Temp < 20°C

Higher temperatures

accelerate H2O2

decomposition (O2 gas) rather

than amine oxidation, risking

over-pressurization.[1]

Quench pH 4.0 – 6.0

The nitro-pyridine is sensitive

to strong base (nucleophilic

attack by OH- at C6 or F-

displacement).[1]

Solvent (Step 1) MeCN or DMF

Polar aprotic solvents stabilize

the transition state for

electrophilic aromatic

substitution.[1]

Applications & Derivatization
The resulting 3-Bromo-5-fluoro-2-nitropyridine is a highly reactive intermediate.[1]

Displacement: The nitro group at C2 is highly labile due to the electron-withdrawing effects of
the ring nitrogen and the fluorine/bromine atoms.[1] It can be displaced by primary amines,
alkoxides, or thiols to generate 2-substituted-3-bromo-5-fluoropyridines.[1]

Suzuki Coupling: The C3-Bromine allows for palladium-catalyzed cross-coupling with aryl

boronic acids, preserving the C5-Fluorine for metabolic stability.[1]

References
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Source: Wiley Online Library.[1] Heterocyclic Chemistry.
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Citation: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1]

Context: General reactivity of aminopyridines toward oxidation.[1]

Specific Oxidation Protocols (Aminopyridine to Nitropyridine)

Source: Organic Syntheses.[1][8]

Title: 2-Amino-5-bromo-3-nitropyridine (Analogous chemistry).[1][8]

URL:[Link][1]

Relevance: Provides the foundational safety protocols for H2SO4/H2O2 oxidation of
bromin

Safety of Peroxide Reactions

Source: University of Nebraska-Lincoln / ACS.[1]

Title: Safe use of Hydrogen Peroxide in the Organic Lab.[1]

URL:[Link][1]

Relevance: Critical safety parameters for handling H2O2/H2SO4 mixtures.

Commercial Availability & Structure Verification

Source: PubChem.[1]

Title: 2-Amino-3-bromo-5-fluoropyridine (Precursor).[1][5]

URL:[Link][1]

Disclaimer:This protocol involves hazardous chemicals (Strong Acids, Oxidizers, Halogenating

agents).[1] All procedures must be performed in a fume hood with appropriate PPE.[1] A

specific Risk Assessment (RA) must be conducted prior to scale-up.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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